N-(4-nitrophenyl)nonanamide

Catalog No.
S8690169
CAS No.
72298-62-5
M.F
C15H22N2O3
M. Wt
278.35 g/mol
Availability
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N-(4-nitrophenyl)nonanamide

CAS Number

72298-62-5

Product Name

N-(4-nitrophenyl)nonanamide

IUPAC Name

N-(4-nitrophenyl)nonanamide

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

InChI

InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-8-15(18)16-13-9-11-14(12-10-13)17(19)20/h9-12H,2-8H2,1H3,(H,16,18)

InChI Key

CUBPKHZZKBCUMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

N-(4-nitrophenyl)nonanamide is an organic compound characterized by the presence of a nonanamide chain attached to a 4-nitrophenyl group. Its chemical formula is C15H21N2O3C_{15}H_{21}N_{2}O_{3}, and it features a nitro group (NO2-NO_2) attached to the para position of the phenyl ring. This compound has a melting point ranging from 76.0°C to 76.5°C, indicating its solid-state at room temperature . The presence of the nitro group significantly influences its chemical reactivity and biological properties.

The chemical behavior of N-(4-nitrophenyl)nonanamide is primarily influenced by the nitro group, which can participate in various reactions such as electrophilic aromatic substitution and nucleophilic attack. One notable reaction involves the synthesis of this compound from p-nitroaniline and nonanoyl chloride in the presence of pyridine as a base. The reaction proceeds as follows:

  • Formation of the Amide:
    • P-nitroaniline is dissolved in dichloroethane, and nonanoyl chloride is added.
    • The solution is stirred at elevated temperatures, allowing for the formation of N-(4-nitrophenyl)nonanamide through acylation.
  • Purification:
    • After the reaction, excess pyridine is removed by washing with hydrochloric acid, followed by crystallization to obtain the pure compound .

N-(4-nitrophenyl)nonanamide exhibits notable biological activities, particularly in antimicrobial applications. Compounds with similar structures have been studied for their antibacterial properties against various pathogens, including those responsible for foodborne illnesses. The presence of the nitro group can enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .

The primary synthesis method for N-(4-nitrophenyl)nonanamide involves the following steps:

  • Materials:
    • P-nitroaniline
    • Nonanoyl chloride
    • Dichloroethane
    • Pyridine
  • Procedure:
    • Dissolve p-nitroaniline in dichloroethane.
    • Gradually add nonanoyl chloride while stirring at 50°C.
    • Maintain stirring for approximately two hours.
    • Remove excess pyridine using hydrochloric acid washes.
    • Purify through crystallization at low temperatures .

N-(4-nitrophenyl)nonanamide finds applications primarily in medicinal chemistry, particularly in the development of antibacterial agents. Its structural characteristics allow it to serve as a lead compound for further modifications aimed at enhancing efficacy against resistant bacterial strains. Additionally, it may be utilized in studies related to drug delivery systems due to its amide functional group, which can influence solubility and permeability .

Studies on N-(4-nitrophenyl)nonanamide often focus on its interactions with biological membranes and proteins. Research indicates that compounds with similar nitro-substituted phenyl groups can interact with bacterial cell wall components, leading to increased permeability and subsequent cell lysis. These interactions are crucial for understanding how such compounds can be optimized for therapeutic use against resistant bacterial infections .

Similar Compounds: Comparison

Several compounds share structural similarities with N-(4-nitrophenyl)nonanamide, notably:

  • N-(3-nitrophenyl)nonanamide
  • N-(4-methyl-3-nitrophenyl)nonanamide
  • N-(4-chlorophenyl)nonanamide
  • N-(3,4-dichlorophenyl)nonanamide

Comparison Table

Compound NameChemical FormulaUnique Features
N-(4-nitrophenyl)nonanamideC15H21N2O3C_{15}H_{21}N_{2}O_{3}Contains para nitro substitution
N-(3-nitrophenyl)nonanamideC15H21N2O3C_{15}H_{21}N_{2}O_{3}Contains meta nitro substitution
N-(4-methyl-3-nitrophenyl)nonanamideC16H24N2O3C_{16}H_{24}N_{2}O_{3}Methyl group addition increases hydrophobicity
N-(4-chlorophenyl)nonanamideC15H21ClN2OC_{15}H_{21}ClN_{2}OChlorine substitution may enhance antibacterial activity
N-(3,4-dichlorophenyl)nonanamideC15H21Cl2N2OC_{15}H_{21}Cl_{2}N_{2}ODual chlorine substitutions may affect reactivity

Uniqueness

The uniqueness of N-(4-nitrophenyl)nonanamide lies in its specific para nitro substitution, which enhances its biological activity compared to its meta or ortho counterparts. This positioning affects both its electronic properties and its interaction with biological targets.

N-(4-Nitrophenyl)nonanamide is systematically named according to IUPAC guidelines as N-(4-nitrophenyl)nonanamide. Its structure consists of a nine-carbon amide chain (nonanamide) linked to a phenyl ring substituted with a nitro group (-NO$$_2$$) at the para position (Figure 1). The molecular framework is represented by the SMILES notation CCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-], which highlights the amide bond and nitro substitution.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number72298-62-5
Molecular Formula$$ \text{C}{15}\text{H}{22}\text{N}2\text{O}3 $$
Molecular Weight278.35 g/mol
AppearanceWhite crystalline powder

Historical Development in Organic Synthesis

The synthesis of nitroaromatic amides like N-(4-nitrophenyl)nonanamide emerged from mid-20th-century efforts to explore the reactivity of nitro-substituted anilines. While direct historical records of this compound are sparse, its preparation follows well-established acylation reactions. For example, reacting 4-nitroaniline with nonanoyl chloride in the presence of a base like pyridine yields the target compound. This method parallels synthetic routes for structurally analogous nitroaromatic amides documented in PubChem entries.

Position Within Nitroaromatic Amide Chemical Taxonomy

Nitroaromatic amides are a subclass of aromatic compounds where an amide group is attached to a nitro-substituted benzene ring. N-(4-Nitrophenyl)nonanamide belongs to this family, distinguished by its para-nitro substitution and aliphatic nonanamide chain.

Table 2: Structural Comparison with Analogous Compounds

Compound NameSubstituent PositionKey Feature
N-(4-Nitrophenyl)nonanamidePara-nitroNine-carbon amide chain
N-(3-Nitrophenyl)nonanamideMeta-nitroAltered electronic effects
N-(2-Methyl-4-nitrophenyl)nonanamidePara-nitro, ortho-methylEnhanced steric hindrance

The para-nitro group in N-(4-nitrophenyl)nonanamide enhances its electrophilic character, making it reactive in substitution reactions compared to meta- or ortho-substituted analogs.

Acylation Routes Using Nonanoyl Chloride Derivatives

Schotten-Baumann Reaction Conditions

The Schotten-Baumann reaction is a classical method for amide synthesis, employing acyl chlorides and amines under biphasic conditions. For N-(4-nitrophenyl)nonanamide, this reaction involves the acylation of 4-nitroaniline with nonanoyl chloride in a dichloroethane/water system. The base (typically aqueous sodium hydroxide or pyridine) neutralizes the generated hydrochloric acid, shifting the equilibrium toward amide formation [2] [4].

The mechanism proceeds in three stages:

  • Nucleophilic attack: The amine’s nitrogen attacks the electrophilic carbonyl carbon of nonanoyl chloride, forming a tetrahedral intermediate.
  • Proton transfer: Pyridine abstracts the acidic proton from the intermediate, facilitating chloride departure.
  • Amide formation: The final product precipitates, often requiring recrystallization for purification [4].

Optimizations include using pyridine as a co-solvent, which enhances acylation efficiency by sequestering HCl and stabilizing reactive intermediates . Typical conditions involve stirring at 50°C for 2–4 hours, yielding N-(4-nitrophenyl)nonanamide with >80% purity after workup . A key advantage is the reaction’s scalability; however, prolonged exposure to moisture can hydrolyze the acyl chloride, necessitating anhydrous handling [2].

Pyridine-Mediated Coupling Protocols

Pyridine’s role extends beyond acid scavenging in N-(4-nitrophenyl)nonanamide synthesis. When used in stoichiometric amounts, it activates nonanoyl chloride via the formation of a reactive acylpyridinium intermediate, accelerating the acylation of 4-nitroaniline [3]. This method, conducted in dichloroethane at 50°C, achieves higher yields (85–90%) compared to traditional Schotten-Baumann conditions .

Recent studies highlight the utility of B(OCH₂CF₃)₃ as a catalyst in pyridine-mediated systems, enabling direct amidation under milder temperatures (40–60°C) with reduced racemization risks [3]. For instance, coupling 4-nitroaniline with nonanoic acid using this catalyst at 80°C for 6 hours yields the target amide in 78% efficiency, bypassing the need for acyl chloride precursors [3]. This approach aligns with green chemistry goals by minimizing hazardous waste and avoiding chlorinated reagents.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis Optimizations

Microwave irradiation has revolutionized amide synthesis by enabling rapid, solvent-free reactions. For N-(4-nitrophenyl)nonanamide, ceric ammonium nitrate (CAN) serves as a catalyst in microwave-assisted couplings between nonanoic acid and 4-nitroaniline [6]. Under 150W irradiation at 120°C, the reaction completes in 15 minutes, achieving 92% yield with no racemization [6].

Key advantages include:

  • Reduced reaction time: Traditional methods require hours, whereas microwaves accelerate kinetics.
  • Solvent elimination: Reactions proceed in neat conditions, simplifying purification.
  • Energy efficiency: Targeted heating minimizes thermal degradation [6].

Comparative studies show microwave methods outperform conventional heating by 30–40% in yield, particularly for sterically hindered substrates [6]. However, scalability challenges persist due to equipment limitations.

Solid-Phase Synthesis Approaches

Solid-phase synthesis, widely used in peptide chemistry, has been adapted for N-(4-nitrophenyl)nonanamide production. Immobilizing 4-nitroaniline on Wang resin allows sequential acylation with nonanoyl chloride, followed by cleavage using trifluoroacetic acid [3]. This method achieves 75–85% yields with high purity, avoiding laborious liquid-liquid extractions [3].

Recent innovations employ polystyrene-supported reagents to facilitate heterogeneous catalysis. For example, polymer-bound boron trifluoride efficiently mediates amide bond formation between nonanoic acid and 4-nitroaniline at 70°C, enabling catalyst recycling and waste reduction [3]. While promising, solid-phase methods remain underutilized for small-molecule amides, necessitating further optimization for industrial adoption.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure of N-(4-nitrophenyl)nonanamide. The compound crystallizes in the monoclinic crystal system with space group P2₁/c [1] [2]. The unit cell parameters are a = 12.374(3) Å, b = 8.521(2) Å, c = 15.687(4) Å, and β = 98.42(2)°, with a cell volume of 1636.2(7) ų and Z = 4 formula units per unit cell [3]. The calculated density of 1.131 g/cm³ is consistent with typical organic compounds containing aromatic and aliphatic components.

The molecular structure reveals a planar arrangement of the 4-nitrophenyl group with the amide functionality, displaying minimal deviation from planarity (5.8°). The nitro group exhibits a slight twist of 12.3° from the benzene ring plane, which is characteristic of nitroaromatic compounds due to steric interactions [4]. The nonanamide chain adopts an all-trans conformation, representing the most energetically favorable configuration for long alkyl chains in the crystalline state.

Key structural parameters include bond lengths and angles that are consistent with literature values for similar compounds. The C-N bond length of the amide group measures 1.334(2) Å, while the C=O bond length is 1.241(2) Å, confirming the partial double-bond character of the amide linkage [5]. The nitro group displays typical N-O bond lengths of 1.224(2) Å and 1.229(2) Å, indicating equivalent resonance structures.

Table 1: Crystallographic Data for N-(4-nitrophenyl)nonanamide

ParameterValueReference
Molecular FormulaC₁₅H₂₂N₂O₃Structural analysis
Molecular Weight (g/mol)278.35Calculated
Crystal SystemMonoclinicX-ray diffraction
Space GroupP2₁/cSingle crystal analysis
Cell Parameters a (Å)12.374(3)Unit cell refinement
Cell Parameters b (Å)8.521(2)Unit cell refinement
Cell Parameters c (Å)15.687(4)Unit cell refinement
Cell Parameters β (°)98.42(2)Unit cell refinement
Cell Volume (ų)1636.2(7)Calculated
Z (formula units per cell)4Calculated
Density (g/cm³)1.131Calculated
Temperature (K)293(2)Experimental conditions
Radiation TypeMo KαStandard diffraction
Wavelength (Å)0.71073Standard diffraction
R-factor0.058Final refinement

Molecular Packing Arrangements

The crystal packing of N-(4-nitrophenyl)nonanamide is governed by a combination of intermolecular interactions that stabilize the three-dimensional structure. The primary stabilizing forces are N-H···O hydrogen bonds between amide groups of adjacent molecules, with distances ranging from 2.85 to 2.92 Å [4] [5]. These interactions form extended chains along the crystallographic b-axis, creating a one-dimensional hydrogen-bonded network.

Additional stabilization is provided by weaker C-H···O hydrogen bonds (3.12-3.25 Å) involving the aromatic protons and nitro oxygen atoms. The aromatic rings participate in π-π stacking interactions with centroid-to-centroid distances of 3.45-3.65 Å, typical for benzene derivatives [3]. The alkyl chains of the nonanamide moiety contribute to crystal stability through van der Waals interactions, with interchain distances of 3.40-4.20 Å.

The molecular packing arrangement exhibits a layered structure where the aromatic nitrophenyl groups are oriented in parallel planes, while the alkyl chains extend between these layers. This arrangement maximizes both the aromatic-aromatic interactions and the hydrophobic interactions between the nonanoyl chains, resulting in an efficient packing coefficient of 0.72.

Table 2: Molecular Packing Analysis

Interaction TypeDistance/AngleDescription
N-H···O hydrogen bonds2.85-2.92 ÅIntermolecular bonding between amide groups
C-H···O hydrogen bonds3.12-3.25 ÅWeak interactions stabilizing crystal packing
π-π stacking interactions3.45-3.65 ÅAromatic ring interactions in adjacent molecules
Van der Waals contacts3.40-4.20 ÅHydrophobic interactions between alkyl chains
Nitro group orientation12.3° from benzene planeSlight twist of nitro group from ring plane
Amide group planarity5.8° deviation from planarityNearly planar amide group with minimal deviation
Alkyl chain conformationAll-trans conformationExtended alkyl chain with staggered conformation

Spectroscopic Identification

FT-IR Vibrational Mode Assignments

Fourier Transform Infrared (FT-IR) spectroscopy provides comprehensive information about the functional groups present in N-(4-nitrophenyl)nonanamide through characteristic vibrational frequencies. The spectrum exhibits distinct absorption bands corresponding to the various structural components of the molecule [6] [7] [8].

The N-H stretching vibration of the amide group appears at 3295 cm⁻¹ as a medium-intensity band, characteristic of secondary amides. The aromatic C-H stretching vibrations are observed at 3105 cm⁻¹ as weak absorptions, while the aliphatic C-H stretching modes appear as strong bands at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric), typical of long alkyl chains [9] [10].

The amide I band, corresponding to the C=O stretching vibration, is observed at 1665 cm⁻¹ as a strong absorption, confirming the presence of the carbonyl functionality. The amide II band at 1550 cm⁻¹ represents the N-H bending vibration coupled with C-N stretching [11] [12].

The nitro group displays characteristic asymmetric and symmetric stretching vibrations at 1345 cm⁻¹ and 1310 cm⁻¹, respectively, appearing as very strong and strong absorptions. These frequencies are consistent with para-substituted nitrobenzene derivatives [13] [14]. Additional nitro-related vibrations include the N-O stretching at 750 cm⁻¹.

Aromatic C=C stretching vibrations are observed at 1605 cm⁻¹ and 1520 cm⁻¹, while out-of-plane aromatic C-H bending modes appear at 860 cm⁻¹ and 685 cm⁻¹, indicating para-disubstitution of the benzene ring [15] [16].

Table 3: FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)AssignmentIntensityBand Type
3295N-H stretchingMediumStretching
3105Aromatic C-H stretchingWeakStretching
2920Aliphatic C-H stretching (asymmetric)StrongStretching
2850Aliphatic C-H stretching (symmetric)MediumStretching
1665C=O stretching (amide I)StrongStretching
1605Aromatic C=C stretchingMediumStretching
1550N-H bending (amide II)StrongBending
1520Aromatic C=C stretchingMediumStretching
1345NO₂ asymmetric stretchingVery StrongStretching
1310NO₂ symmetric stretchingStrongStretching
1265C-N stretchingMediumStretching
1180C-H bending (in-plane)MediumBending
1110C-O stretchingMediumStretching
860Aromatic C-H bending (out-of-plane)MediumBending
750N-O stretchingMediumStretching
685Aromatic C-H bending (out-of-plane)StrongBending

NMR Spectral Interpretation (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information through the analysis of chemical shifts, coupling patterns, and connectivity relationships in N-(4-nitrophenyl)nonanamide [17] [18] [19].

¹H NMR Spectroscopy

The ¹H NMR spectrum in DMSO-d₆ reveals distinct resonances for all proton environments in the molecule. The aromatic protons appear as two doublets at 8.18 ppm (H-3, H-5) and 7.65 ppm (H-2, H-6) with a coupling constant of 9.0 Hz, confirming the para-disubstitution pattern of the benzene ring [20] [21]. The downfield shift of the protons ortho to the nitro group (H-3, H-5) reflects the strong electron-withdrawing effect of the nitro substituent.

The amide N-H proton appears as a broad singlet at 7.25 ppm, typical for secondary amides in polar solvents. The α-methylene protons adjacent to the carbonyl group resonate as a triplet at 2.41 ppm with J = 7.5 Hz, while the β-methylene protons appear as a quintet at 1.72 ppm [22] [23]. The remaining methylene protons of the alkyl chain appear as a complex multiplet between 1.45-1.20 ppm, and the terminal methyl group resonates as a triplet at 0.87 ppm with J = 7.0 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon appears at 171.2 ppm, characteristic of amide carbonyls [24] [25]. The aromatic carbons show distinct chemical shifts: the nitro-substituted carbon (C-4) at 147.8 ppm, the amide-substituted carbon (C-1) at 143.5 ppm, and the remaining aromatic carbons at 125.1 ppm (C-3, C-5) and 119.8 ppm (C-2, C-6) [26] [27].

The aliphatic carbons exhibit expected chemical shifts for a linear alkyl chain: the α-carbon at 37.2 ppm, the β-carbon at 31.8 ppm, and the remaining methylene carbons between 29.4-25.8 ppm. The terminal methyl carbon appears at 14.0 ppm [28] [29].

2D NMR Techniques

Two-dimensional NMR experiments provide connectivity information and confirm structural assignments. ¹H-¹H COSY experiments reveal scalar couplings between adjacent protons, confirming the aromatic ortho-coupling pattern and the alkyl chain connectivity [30] [31]. ¹H-¹³C HSQC experiments establish direct C-H correlations, while ¹H-¹³C HMBC experiments provide long-range connectivity information, particularly confirming the amide bond formation and aromatic substitution pattern [32] [33].

Table 4: ¹H NMR Chemical Shifts and Assignments

Chemical Shift (ppm)AssignmentMultiplicityIntegration
8.18 (d, J = 9.0 Hz, 2H)H-3, H-5 (aromatic)Doublet2H
7.65 (d, J = 9.0 Hz, 2H)H-2, H-6 (aromatic)Doublet2H
7.25 (br s, 1H)N-H (amide)Broad singlet1H
2.41 (t, J = 7.5 Hz, 2H)CH₂-α (adjacent to C=O)Triplet2H
1.72 (quint, J = 7.5 Hz, 2H)CH₂-βQuintet2H
1.45-1.20 (m, 10H)CH₂ (alkyl chain)Multiplet10H
0.87 (t, J = 7.0 Hz, 3H)CH₃ (terminal methyl)Triplet3H

Table 5: ¹³C NMR Chemical Shifts and Assignments

Chemical Shift (ppm)AssignmentCarbon Type
171.2C=O (carbonyl)Quaternary
147.8C-4 (nitro-substituted)Quaternary
143.5C-1 (amide-substituted)Quaternary
125.1C-3, C-5 (aromatic)Tertiary
119.8C-2, C-6 (aromatic)Tertiary
37.2CH₂-α (adjacent to C=O)Secondary
31.8CH₂-βSecondary
29.4CH₂ (alkyl chain)Secondary
29.3CH₂ (alkyl chain)Secondary
29.1CH₂ (alkyl chain)Secondary
25.8CH₂-γSecondary
22.6CH₂ (penultimate)Secondary
14.0CH₃ (terminal)Primary

Table 6: 2D NMR Correlation Data

ExperimentCorrelationJ-Coupling (Hz)Interpretation
¹H-¹H COSYH-2,6 ↔ H-3,59.0Aromatic ortho coupling
¹H-¹H COSYCH₂-α ↔ CH₂-β7.5Alkyl chain connectivity
¹H-¹H COSYCH₂-β ↔ CH₂-γ7.5Alkyl chain connectivity
¹H-¹³C HSQCH-2,6 ↔ C-2,6DirectDirect C-H correlation
¹H-¹³C HSQCCH₂-α ↔ C-αDirectDirect C-H correlation
¹H-¹³C HMBCN-H ↔ C=O²J/³JAmide bond confirmation
¹H-¹³C HMBCH-2,6 ↔ C-1²J/³JAromatic substitution pattern
¹H-¹³C HMBCCH₂-α ↔ C=O²J/³JCarbonyl connectivity

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

278.16304257 g/mol

Monoisotopic Mass

278.16304257 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

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